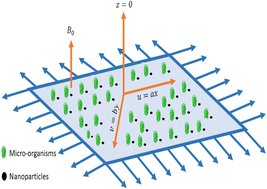Interaction of gyrotactic moment of microorganisms and nanoparticles for magnetized and chemically reactive shear-thinning fluid with stratification phenomenon
Nanoscale Advances Pub Date: 2023-11-03 DOI: 10.1039/D3NA00400G
Abstract
Nanotechnology has gained substantial attention on account of its vast applications in food manufacturing, heat exchanges, electronic cooling systems, medical treatment, coolant processes, energy production, biotechnology, transportation, biochemistry, nuclear reactors, and metrology. Currently, the phenomenon of bioconvection using nanomaterials has found wide industrial and technical implementations. Contemporary nanofluids are a dynamic source for illuminating heat transport systems related to engineering as well as industrial phenomena. Bioconvection has numerous applications in bio-micro-systems, owing to the augmentation in mass renovation besides collaborating, which are vital complications in diverse micro-systems. This study intended to model and examine an incompressible, unsteady 3D Casson fluid nanofluid with bioconvection on a stretching surface. A model by means of these characteristics is beneficial in applications, such as in nuclear reactors, coolants in automobiles, metallurgical procedures, energy construction, micro-manufacturing, industrial engineering, and geophysical fluid mechanics along with dynamics. The performance of the Brownian motion along with thermophoresis diffusion is assumed through an extraordinary effect of thermal radiation in the temperature equation of the fluid movement. This model was created by using PDE, which was then converted into an ODE system. The somatic behavior of substantial parameters was investigated graphically. Similarly, tables were interpreted to display the effect of the control of physical quantities on the local Nusselt number, local Sherwood number, and motile density. Consequently, it was determined that the temperature of Casson fluid grew exponentially with higher estimates of the magnetic parameter and the thermal Biot number. At the same time, we detected that augmented estimation of the Lewis number decreases the Casson fluid concentration. For growing values of the parameters, Biot number and the stretching parameter, there is a direct reaction for the microorganism profile.


Recommended Literature
- [1] Characterization of optical manipulation using microlens arrays depending on the materials and sizes in organic photovoltaics†
- [2] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [3] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [4] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [5] Back cover
- [6] Front cover
- [7] Real-time monitored photocatalytic activity and electrochemical performance of an rGO/Pt nanocomposite synthesized via a green approach†
- [8] Capillary tube wetting induced by particles: towards armoured bubbles tailoring†
- [9] Sources of radiation and absorption cells
- [10] Structural evolution of aragonite superstructures obtained in the presence of the siderophore deferoxamine†










